molecular formula C8H17NO B13611065 (S)-4-(Pyrrolidin-1-yl)butan-2-ol

(S)-4-(Pyrrolidin-1-yl)butan-2-ol

Cat. No.: B13611065
M. Wt: 143.23 g/mol
InChI Key: SHIIWUKLJUSVHG-QMMMGPOBSA-N
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Description

(S)-4-(Pyrrolidin-1-yl)butan-2-ol is a chiral compound that features a pyrrolidine ring attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Pyrrolidin-1-yl)butan-2-ol typically involves the reaction of a suitable pyrrolidine derivative with a butanol derivative under controlled conditions. One common method involves the use of (S)-2-chlorobutan-1-ol and pyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Pyrrolidin-1-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-4-(Pyrrolidin-1-yl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(Pyrrolidin-1-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(Pyrrolidin-1-yl)butan-2-ol: The enantiomer of (S)-4-(Pyrrolidin-1-yl)butan-2-ol with similar chemical properties but different biological activity.

    4-(Pyrrolidin-1-yl)butan-1-ol: A structural isomer with the hydroxyl group at a different position.

    N-Methyl-4-(pyrrolidin-1-yl)butan-2-ol: A derivative with a methyl group on the nitrogen atom of the pyrrolidine ring.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in research and potential therapeutic applications.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(2S)-4-pyrrolidin-1-ylbutan-2-ol

InChI

InChI=1S/C8H17NO/c1-8(10)4-7-9-5-2-3-6-9/h8,10H,2-7H2,1H3/t8-/m0/s1

InChI Key

SHIIWUKLJUSVHG-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CCN1CCCC1)O

Canonical SMILES

CC(CCN1CCCC1)O

Origin of Product

United States

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